![molecular formula C18H13N3O2S2 B2529709 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-64-3](/img/structure/B2529709.png)

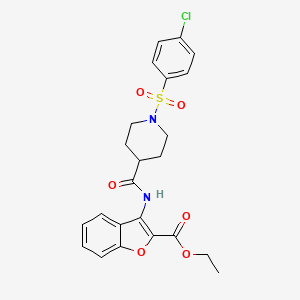

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, commonly known as TPSB, is a potent and selective inhibitor of a specific protein called TRPC5. TRPC5 is a member of the transient receptor potential (TRP) family of ion channels that are involved in a variety of physiological processes, including cell signaling, ion homeostasis, and sensory perception. TPSB has been shown to have potential therapeutic applications in a range of diseases, including neurological disorders, cardiovascular diseases, and cancer.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Oral Bioavailability

- Study Overview : Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta3-adrenergic receptor agonist and its analogs was conducted in various animal models, including rats, dogs, and monkeys. The focus was on understanding the systemic clearance, oral absorption, and first-pass metabolism of these compounds (Stearns et al., 2002).

Inhibitors of Kynurenine 3-Hydroxylase

- Study Overview : N-(4-phenylthiazol-2-yl)benzenesulfonamides were evaluated as inhibitors of kynurenine 3-hydroxylase. This study detailed the synthesis, structure-activity relationship, and biochemical characterization of these compounds, revealing their high-affinity inhibitory effects in vitro and their ability to block rat and gerbil kynurenine 3-hydroxylase after oral administration (Röver et al., 1997).

Anticancer Screening and Radiosensitizing Evaluation

- Study Overview : The synthesis, in vitro anticancer screening, and radiosensitizing evaluation of some new 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives were performed. These compounds demonstrated significant antitumor activity against a human liver cell line, with some showing higher activity than the reference drug doxorubicin (Ghorab et al., 2011).

Anticonvulsant Agents

- Study Overview : A study was conducted to synthesize heterocyclic compounds containing a sulfonamide thiazole moiety for potential anticonvulsant applications. Several compounds showed protection against picrotoxin-induced convulsion in evaluations (Farag et al., 2012).

Anti-P. falciparum Activity

- Study Overview : Research focused on synthesizing pyrazolopyridine-sulfonamide derivatives and assessing their activity against Plasmodium falciparum. The study found that these compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2 (Silva et al., 2016).

Antimicrobial Activities

- Study Overview : The synthesis and evaluation of antimicrobial activities of certain N‐{4‐[5‐Aryl‐1‐(isonicotinoyl)pyrazol‐3‐yl]‐phenyl}‐benzenesulfonamide derivatives were conducted. These compounds were tested against various bacterial strains, showing significant antibacterial activities (Jamode et al., 2009).

Beta3 Adrenergic Receptor Agonists

- Study Overview : Research into developing orally bioavailable beta3 adrenergic receptor agonists identified pyridylethanolamine analogues with a thiazole benzenesulfonamide pharmacophore. These compounds demonstrated potent human beta3 agonist activity and selectivity (Mathvink et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions .

Biochemical Pathways

By inhibiting PI3K, this compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . This inhibition can lead to downstream effects such as reduced cell proliferation and increased apoptosis .

Result of Action

The inhibition of PI3K by this compound can lead to potent anti-cancer effects . For example, it has been shown to exhibit strong inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ .

Propiedades

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c22-25(23,15-5-2-1-3-6-15)21-14-10-8-13(9-11-14)17-20-16-7-4-12-19-18(16)24-17/h1-12,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYXLNRNZMKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)